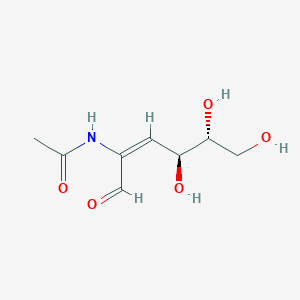![molecular formula C12H21N5 B13766195 1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- CAS No. 68310-67-8](/img/structure/B13766195.png)
1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.3286 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a propanenitrile group and an aminoethyl group containing a cyano group . It is an achiral molecule with no defined stereocenters .
Vorbereitungsmethoden
The synthesis of 1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- typically involves the reaction of piperazine with 3-bromopropanenitrile in the presence of a base to form the intermediate 1-(3-cyanopropyl)piperazine . This intermediate is then reacted with 2-cyanoethylamine under suitable conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyano groups.
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- has various scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]- can be compared with other similar compounds, such as:
1-(3-Cyanopropyl)piperazine: Lacks the additional aminoethyl group, making it less versatile in certain chemical reactions.
4-(2-Aminoethyl)piperazine: Does not contain the nitrile groups, which limits its reactivity in certain contexts.
N-(2-Cyanoethyl)piperazine: Similar structure but different substitution pattern, affecting its chemical and biological properties.
Eigenschaften
CAS-Nummer |
68310-67-8 |
|---|---|
Molekularformel |
C12H21N5 |
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
3-[2-[4-(2-cyanoethyl)piperazin-1-yl]ethylamino]propanenitrile |
InChI |
InChI=1S/C12H21N5/c13-3-1-5-15-6-8-17-11-9-16(10-12-17)7-2-4-14/h15H,1-2,5-12H2 |
InChI-Schlüssel |
QMRVFUMUYZCMJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC#N)CCNCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


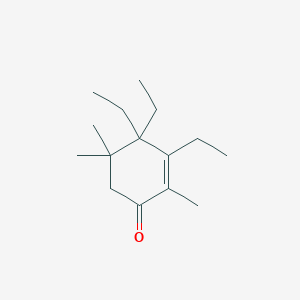

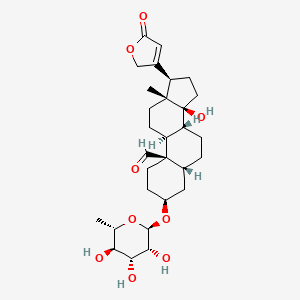
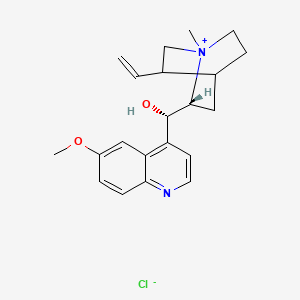
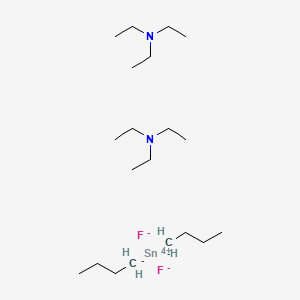
![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)
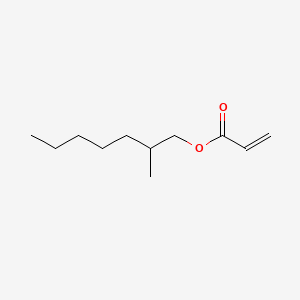
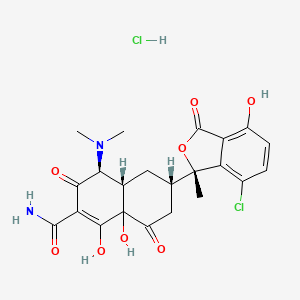
![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)
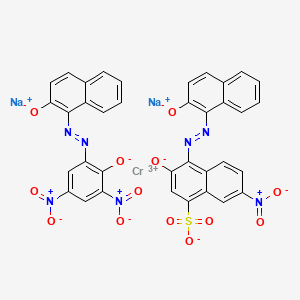
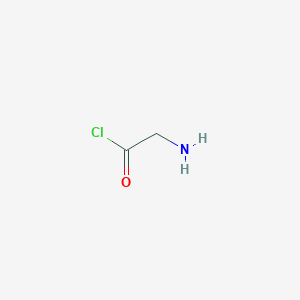
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
